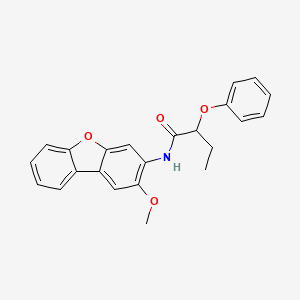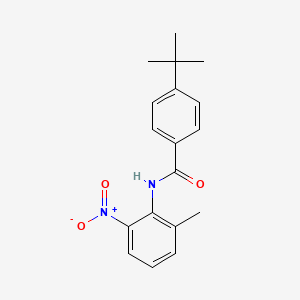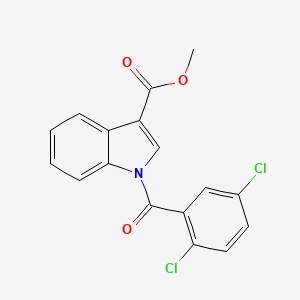
N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide
Overview
Description
N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide is a synthetic compound that belongs to the class of dibenzofuran derivatives. Dibenzofuran is a heterocyclic organic compound with a wide range of biological applications. The compound’s unique structure, which includes a methoxy group and a phenoxybutanamide moiety, contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a one-pot reaction involving methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2).
Introduction of the Phenoxybutanamide Moiety: The phenoxybutanamide moiety is introduced through a nucleophilic substitution reaction, where the dibenzofuran core reacts with 2-phenoxybutanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or methoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes such as cathepsin D and cathepsin L, inhibiting their activity and leading to cytotoxic effects on cancer cells . The exact molecular pathways involved in these interactions are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives: These compounds share a similar dibenzofuran core but differ in the substituents attached to the core.
Benzofuran derivatives: Compounds such as psoralen, 8-methoxypsoralen, and angelicin have similar structural features and biological activities.
Uniqueness
N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide is unique due to its specific combination of a methoxy group and a phenoxybutanamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-3-19(27-15-9-5-4-6-10-15)23(25)24-18-14-21-17(13-22(18)26-2)16-11-7-8-12-20(16)28-21/h4-14,19H,3H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTHJDMPJXKNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4075972.png)
![1-[2-(4-Chloro-2,3-dimethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4075977.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4075984.png)
![3-[(4-chlorobenzyl)thio]-5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4075990.png)

![1-[3-(2-Chloro-6-prop-2-enylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4075997.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide](/img/structure/B4076005.png)
![1-{4-[(4-methylphenyl)thio]butyl}piperazine oxalate](/img/structure/B4076013.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4076020.png)
![N-(2,3-dichlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4076028.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4076033.png)
![1-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4076042.png)

![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one](/img/structure/B4076056.png)
